N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C16H15BrN6O3 and a molecular weight of 419.24 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological and pharmacological activities .
Preparation Methods
The synthesis of N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE typically involves the reaction of 4-bromobenzaldehyde with 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine-7-acetohydrazide under reflux conditions . Ethyl acetate is often used as a solvent, and the reaction mixture is heated to facilitate the formation of the hydrazone bond . The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the bromophenyl group can enhance its ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
N’-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C17H17BrN6O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C17H17BrN6O3/c1-10(11-4-6-12(18)7-5-11)20-21-13(25)8-24-9-19-15-14(24)16(26)23(3)17(27)22(15)2/h4-7,9H,8H2,1-3H3,(H,21,25)/b20-10+ |
InChI Key |
JXAYZDLZUQVDFV-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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